molecular formula C8H8N4O4 B083972 cis-syn-Uracil dimer CAS No. 13375-99-0

cis-syn-Uracil dimer

Cat. No. B083972
CAS RN: 13375-99-0
M. Wt: 224.17 g/mol
InChI Key: XFDCFFIAUVAAFU-GNSDDBTRSA-N
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Description

Cis-syn-Uracil dimer is a type of DNA damage that occurs when two adjacent thymine bases on the same DNA strand are covalently linked by a cyclobutane ring. This type of damage is caused by exposure to ultraviolet (UV) radiation from the sun and is one of the most common types of DNA damage. Cis-syn-Uracil dimer has been extensively studied due to its potential role in the development of skin cancer and other UV-induced diseases. In

Mechanism Of Action

Cis-syn-Uracil dimer interferes with DNA replication and transcription by preventing the DNA polymerase and RNA polymerase enzymes from reading the damaged DNA sequence. This can lead to mutations and other DNA damage, which can ultimately result in cell death or the development of cancer.

Biochemical And Physiological Effects

Cis-syn-Uracil dimer has been shown to have a number of biochemical and physiological effects. It can induce DNA damage responses, activate DNA repair pathways, and modulate gene expression. In addition, cis-syn-Uracil dimer has been shown to have immunomodulatory effects, which may play a role in the development of cis-syn-Uracil dimer-induced skin cancer.

Advantages And Limitations For Lab Experiments

Cis-syn-Uracil dimer has several advantages for use in lab experiments. It is a well-characterized DNA damage product, and its synthesis and purification are relatively straightforward. In addition, cis-syn-Uracil dimer can be easily incorporated into synthetic DNA strands for use in various assays.
However, there are also limitations to the use of cis-syn-Uracil dimer in lab experiments. Its effects on DNA replication and transcription are complex and can be difficult to interpret. In addition, the effects of cis-syn-Uracil dimer may differ depending on the cell type and experimental conditions used.

Future Directions

There are many future directions for research on cis-syn-Uracil dimer. One area of focus is the development of new techniques for studying the structure and properties of cis-syn-Uracil dimer. Another area of interest is the exploration of the role of cis-syn-Uracil dimer in the development of cis-syn-Uracil dimer-induced diseases, such as skin cancer. Researchers are also investigating the potential use of cis-syn-Uracil dimer as a biomarker for cis-syn-Uracil dimer exposure and as a target for novel cancer therapies.
Conclusion
Cis-syn-Uracil dimer is a common type of DNA damage that occurs as a result of exposure to cis-syn-Uracil dimer radiation. It has been extensively studied due to its potential role in the development of skin cancer and other cis-syn-Uracil dimer-induced diseases. Cis-syn-Uracil dimer is widely used in scientific research to investigate the effects of cis-syn-Uracil dimer radiation on DNA and to explore the mechanisms of DNA repair. While there are advantages and limitations to the use of cis-syn-Uracil dimer in lab experiments, there are many future directions for research on this important DNA damage product.

Synthesis Methods

Cis-syn-Uracil dimer can be synthesized in vitro by exposing single-stranded DNA to cis-syn-Uracil dimer radiation. This process involves the formation of a cyclobutane ring between two adjacent thymine bases on the same DNA strand. The resulting cis-syn-Uracil dimer can be purified and used for further study.

Scientific Research Applications

Cis-syn-Uracil dimer is widely used in scientific research to investigate the effects of cis-syn-Uracil dimer radiation on DNA and to explore the mechanisms of DNA repair. It is also used to study the role of cis-syn-Uracil dimer in the development of skin cancer and other cis-syn-Uracil dimer-induced diseases. Researchers use a variety of techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, to study the structure and properties of cis-syn-Uracil dimer.

properties

CAS RN

13375-99-0

Product Name

cis-syn-Uracil dimer

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone

InChI

InChI=1S/C8H8N4O4/c13-5-1-2-4(3(1)9-7(15)11-5)10-8(16)12-6(2)14/h1-4H,(H2,9,11,13,15)(H2,10,12,14,16)/t1-,2+,3-,4+

InChI Key

XFDCFFIAUVAAFU-GNSDDBTRSA-N

Isomeric SMILES

[C@@H]12[C@H]3[C@@H]([C@@H]1NC(=O)NC2=O)NC(=O)NC3=O

SMILES

C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O

Canonical SMILES

C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O

Origin of Product

United States

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